1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Structural Characteristics and Nomenclature

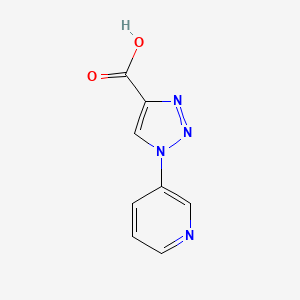

This compound exhibits a complex molecular architecture that integrates three distinct chemical functionalities within a single molecular framework. The compound possesses the molecular formula C₈H₆N₄O₂ and features a molecular weight of 190.162 atomic mass units. The structural analysis reveals a 1,2,3-triazole ring system directly connected to a pyridine ring at the 3-position, with a carboxylic acid substituent at the 4-position of the triazole ring.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the triazole ring serves as the primary heterocyclic system. The systematic name explicitly indicates the positioning of the pyridine substituent at the N-1 position of the triazole ring and the carboxylic acid group at the C-4 position. This specific substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and biological activity profiles.

The three-dimensional molecular geometry demonstrates significant planarity between the pyridine and triazole rings, facilitating potential π-π stacking interactions with biological targets. The carboxylic acid functionality introduces hydrogen bonding capabilities and ionic interaction potential under physiological conditions. The electronic distribution across the molecule shows electron-deficient regions on both heterocyclic rings, balanced by the electron-rich nitrogen atoms that can serve as coordination sites for metal complexation.

Spectroscopic characterization techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, confirm the presence of all expected functional groups. The compound exhibits characteristic absorption patterns consistent with aromatic heterocycles and carboxylic acid functionality. Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns that support the proposed molecular structure.

Historical Development of Triazole-Carboxylic Acid Derivatives

The foundational discovery of triazole chemistry traces back to 1885 when Bladin first introduced the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms. This initial characterization established the molecular formula C₂H₃N₃ for the parent triazole structure and laid the groundwork for subsequent developments in triazole chemistry. The evolution of triazole chemistry accelerated significantly following the establishment of various synthetic methodologies and the recognition of their versatile biological interactions.

The development of triazole-carboxylic acid derivatives gained momentum in the mid-20th century when researchers began exploring the biological activities of azole compounds. The discovery of antifungal activities in azole derivatives in 1944 marked a crucial turning point that led to the development of numerous pharmaceutical agents. This breakthrough demonstrated the therapeutic potential of triazole-containing compounds and stimulated extensive research into structure-activity relationships within this chemical class.

Modern synthetic approaches to triazole-carboxylic acid derivatives have been revolutionized by the advent of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions. These synthetic strategies enable the efficient construction of triazole rings with precise control over substitution patterns. Recent developments in decarboxylative triazolation reactions have further expanded the accessible chemical space for triazole derivatives, allowing direct conversion of carboxylic acids to triazoles through photocatalytic processes.

The contemporary understanding of triazole-carboxylic acid derivatives encompasses their role as bioisosteric replacements for conventional functional groups, including amides and carboxylic acids. This bioisosterism concept has driven the incorporation of triazole moieties into drug discovery programs as alternatives to traditional pharmacophores. The combination of triazole and pyridine functionalities, as exemplified by this compound, represents a sophisticated approach to molecular design that leverages the complementary properties of both heterocyclic systems.

Significance in Medicinal Chemistry and Materials Science

The significance of this compound in medicinal chemistry stems from its unique combination of pharmacologically relevant structural features that contribute to diverse biological activities. Triazole-containing compounds have demonstrated remarkable therapeutic potential across multiple disease areas, with established applications in antifungal therapy through agents that inhibit ergosterol synthesis by blocking cytochrome P450-dependent enzymes. The specific structural arrangement in this compound provides enhanced binding affinity and selectivity profiles compared to simpler triazole derivatives.

The compound's medicinal chemistry applications extend beyond traditional antifungal activities to encompass antibacterial, antiviral, anti-inflammatory, antihypertensive, and hypoglycemic properties characteristic of triazole derivatives. The pyridine component contributes additional pharmacological benefits, including improved water solubility and enhanced membrane permeability. The carboxylic acid functionality enables facile chemical modifications through ester and amide bond formation, facilitating the development of prodrugs and conjugates with improved pharmacokinetic properties.

In materials science applications, triazole-carboxylic acid derivatives serve as essential building blocks for the construction of metal-organic frameworks and coordination polymers. The compound's multiple coordination sites, including the triazole nitrogen atoms and carboxylic acid group, enable the formation of sophisticated three-dimensional network structures. These materials exhibit remarkable properties for applications in gas storage, separation technologies, and catalysis.

| Application Domain | Specific Properties | Functional Advantages |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition, receptor binding | Enhanced selectivity and potency |

| Materials Science | Coordination chemistry, framework formation | Structural diversity and stability |

| Synthetic Chemistry | Versatile reactivity, functional group tolerance | Broad synthetic applications |

Recent research has demonstrated the utility of triazole-carboxylic acid ligands in the development of smart crystalline framework materials with dual functionality for fluorescence sensing and catalytic applications. These advanced materials exhibit excellent detection capabilities for small-molecule drugs and metal cations, with detection limits reaching submicromolar concentrations. The catalytic properties of these framework materials show remarkable efficiency in reduction reactions, with conversion rates exceeding ninety-eight percent.

Properties

IUPAC Name |

1-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLQPPVBAQNLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933737-38-3 | |

| Record name | 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Highlights:

- Starting Materials: 3-pyridyl azide and ethyl 4,4-diethoxy-3-oxobutanoate (a β-ketoester derivative).

- Base: Potassium carbonate (K₂CO₃) is used to facilitate the reaction.

- Solvent: Dimethyl sulfoxide (DMSO) provides a polar environment conducive to the reaction.

- Conditions: Stirring at 40–50 °C for approximately 7 hours until completion as monitored by thin-layer chromatography (TLC).

- Workup: Cooling the reaction mixture, dilution with water, and extraction with dichloromethane (CH₂Cl₂).

- Yield: High yield (~89%) of ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate intermediate.

- Further Conversion: Heating with hydrochloric acid converts the intermediate to 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate in quantitative yield (~91%).

Key Observations:

- The reaction proceeds regioselectively, yielding the desired 1-substituted triazole.

- NMR spectroscopy confirms the structure and purity of the compounds.

- The method is reproducible and suitable for laboratory-scale synthesis.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-pyridyl azide, ethyl 4,4-diethoxy-3-oxobutanoate, K₂CO₃, DMSO, 40–50 °C, 7 h | Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate | 89 | Intermediate compound |

| 2 | Hydrochloric acid, heating | 5-Formyl-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate | 91 | Final aldehyde derivative |

This method is detailed in the 2022 MDPI publication, which provides comprehensive spectral data and crystallographic analysis supporting the product structures.

Industrial-Scale Preparation via Halogenated Triazole Intermediate and Grignard Reagents

For industrial and large-scale synthesis, a method involving halogenated triazole intermediates and Grignard reagents has been developed to improve yield and operational simplicity.

Procedure Highlights:

- Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole.

- Solvent: Tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF).

- Temperature Control: Initial cooling to −78 °C to 0 °C.

- Reagents:

- Isopropylmagnesium chloride (Grignard reagent) added to form 1-substituted-4-bromo-1H-1,2,3-triazole.

- Followed by addition of isopropylmagnesium chloride-lithium chloride composite.

- Carbonation: Carbon dioxide gas is introduced at low temperature (−30 °C to 0 °C) to carboxylate the intermediate.

- Workup: Acidification with hydrochloric acid to pH 1–5, organic extraction, drying, and concentration.

- Outcome: Mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo derivative, which can be separated.

Advantages:

- High yield and purity.

- Suitable for industrial production due to scalability.

- Avoids use of highly toxic and explosive sodium azide.

- Simple operation with readily available reagents.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF, −78 °C to 0 °C, isopropylmagnesium chloride | 1-substituted-4-bromo-1H-1,2,3-triazole | Intermediate |

| 2 | Isopropylmagnesium chloride-lithium chloride composite, 10–50 °C | Organomagnesium intermediate | Precursor to carboxylation |

| 3 | Carbon dioxide gas, −30 °C to 0 °C | Carboxylated intermediate | Key carboxylation step |

| 4 | Acidification (HCl), extraction, drying | 1-substituted-1H-1,2,3-triazole-4-carboxylic acid | Final product |

This method is described in a 2015 patent application focusing on overcoming limitations of previous methods, emphasizing industrial applicability and environmental considerations.

Azide Synthesis and One-Step Triazole Formation

The synthesis of the azide precursor (3-pyridyl azide) is critical. Aromatic azides can be prepared from the corresponding aromatic amines via diazotization followed by azide substitution:

- Step 1: Aromatic amine treated with nitrate ion in acidic media to form diazonium salt.

- Step 2: Treatment with azide ion yields aromatic azide.

Subsequently, the azide reacts with β-ketoesters under basic conditions to form the triazole carboxylic acid in one step. This method was patented in 2002 and is notable for its efficiency and scalability.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Spectroscopy: Proton and carbon NMR spectra confirm the formation of the triazole ring and carboxylic acid functionality, with characteristic chemical shifts for triazole protons and carboxyl groups.

- X-ray Crystallography: Structural studies validate the molecular geometry and confirm substitution at the 1-position with the pyridin-3-yl group.

- Yields: Reported yields range from 79% to over 90%, depending on the method and scale.

- Reaction Times: Typically 7 hours for the cycloaddition step in the laboratory method; industrial methods involve shorter reaction times but multiple steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit antimicrobial properties. Specifically, 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its efficacy against various bacterial strains. A study demonstrated that this compound showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle proteins .

Case Study: Synthesis and Testing

A notable study synthesized this compound via a click chemistry approach. The synthesized compound was tested for cytotoxicity using MTT assays, revealing an IC50 value of 12 µM against MCF-7 cells. This indicates a significant potential for further development into therapeutic agents .

Coordination Chemistry

Metal Complex Formation

As a ligand with multiple coordination sites, this compound can form complexes with various transition metals. These metal-organic frameworks (MOFs) exhibit unique structural diversity and luminescent properties. The ability of this compound to bridge different metal centers allows for the creation of coordination polymers with tailored properties for specific applications .

Table: Selected Metal Complexes

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Cu(II) | Octahedral | Luminescent properties observed |

| Zn(II) | Tetrahedral | Enhanced thermal stability |

| Co(II) | Square Planar | Catalytic activity in oxidation reactions |

Case Study: Photophysical Properties

A study focused on the photophysical properties of a Cu(II) complex formed with this compound. The complex exhibited strong luminescence under UV light and was found to be stable at elevated temperatures, making it suitable for applications in optoelectronics .

Materials Science

Polymerization Applications

The compound's functional groups allow it to participate in polymerization reactions. It can act as a monomer or cross-linking agent in the synthesis of novel polymeric materials with enhanced mechanical and thermal properties.

Case Study: Synthesis of Functional Polymers

In a recent study, this compound was used to create a series of functionalized polyurethanes. These materials demonstrated improved resistance to solvents and higher thermal stability compared to conventional polyurethanes .

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Tautomeric Considerations

- Ring-Chain Tautomerism : 1-(4-Ethoxyphenyl)-5-formyl derivatives exist in equilibrium between open-chain carboxylic acid and cyclic hemiacetal forms (20% cyclic) . This tautomerism affects reactivity and solubility.

- Crystal Packing: The pyridin-3-yl group in the target compound promotes planar stacking via π-π interactions, whereas 2-aminophenyl derivatives adopt kinked conformations (60° angle between rings) .

Biological Activity

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of pyridine and triazole, which are known for their roles in various biological processes. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6N4O2

- Molecular Weight : 190.16 g/mol

- CAS Number : 933737-38-3

- Canonical SMILES : C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study assessing its cytotoxic effects on cancer cell lines, it demonstrated a dose-dependent inhibition of cell proliferation. Notably, it exhibited IC50 values in the micromolar range against several cancer types, including breast and colon cancer cells .

Enzyme Inhibition

One of the intriguing aspects of this compound is its ability to act as an enzyme inhibitor. It has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance inhibitory potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound's triazole moiety allows it to form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their activity.

- Cellular Uptake : Its lipophilic nature facilitates cellular penetration, enhancing its bioavailability and efficacy within target cells.

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was found to be among the most potent against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of the compound revealed that it induced apoptosis in human breast cancer cells through a mitochondrial pathway. Flow cytometry analysis showed increased levels of reactive oxygen species (ROS), which were linked to cell death mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| 1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | 20 | Antimicrobial |

| 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | 25 | Enzyme Inhibition |

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of this compound. Future studies may focus on:

- Synthesis of Derivatives : Exploring modifications to enhance selectivity and potency against specific targets.

- In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Q. What are the established synthetic routes for 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The most common method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, terminal alkynes (e.g., ethynylpyridine derivatives) react with azides (e.g., methyl azidoacetate) under Cu(I) catalysis to form the triazole core. Subsequent hydrolysis of the ester group yields the carboxylic acid. Optimized protocols recommend using copper-on-charcoal (Cu/C) as a heterogeneous catalyst for improved yields and recyclability . Decarboxylation steps may precede cycloaddition in some cases, depending on substituent positioning .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm regioselectivity of the triazole ring and pyridine substitution. For example, the carboxylic proton typically appears as a singlet near δ 12–13 ppm in DMSO-d6 .

- IR Spectroscopy : Strong absorption bands at ~2143 cm⁻¹ (azide stretch, if present) and ~1704 cm⁻¹ (C=O of carboxylic acid) .

- HRMS : To verify molecular weight and fragmentation patterns, with exact mass matching calculated values (e.g., [M+H]+ for C₈H₆N₄O₂: 207.0518) .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SCXRD) is used, with refinement via programs like SHELXL . For instance, SHELX handles twinned data or high-resolution structures, providing accurate bond lengths and angles. Note that discrepancies in electron density maps may arise from dynamic disorder in the pyridine ring, requiring iterative refinement .

Advanced Research Questions

Q. How can structural contradictions in NMR vs. crystallographic data be resolved?

Discrepancies between solution-state (NMR) and solid-state (SCXRD) data often stem from conformational flexibility or solvent effects. For example:

- Dynamic NMR : Variable-temperature studies can reveal rotational barriers in the pyridinyl-triazole linkage.

- DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with experimental SCXRD data to identify dominant conformers .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing solid-state packing .

Q. What strategies improve the bioactivity of triazole-carboxylic acid derivatives?

Modifying substituents enhances target selectivity and cell permeability :

- Pyridine Substituents : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridine 4-position increases zwitterionic character, improving solubility and kinase inhibition (e.g., c-Met targeting) .

- Triazole Modifications : Replacing the carboxylic acid with amides or esters reduces acidity, mitigating non-specific binding. For example, 5-methyl-1-(thiazol-2-yl) analogs show 40% growth inhibition in NCI-H522 lung cancer cells .

Q. How can low yields in triazole-carboxylic acid synthesis be addressed?

Yield optimization involves:

- Catalyst Screening : Cu/C catalysts (0.5 mol%) in DMF at 50°C improve regioselectivity and reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >85% yield .

- Protection/Deprotection : Use tert-butyl esters to prevent decarboxylation during cycloaddition, followed by TFA-mediated cleavage .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.